molecular formula C26H29Cl2N5O2S B13081777 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride

1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride

Cat. No.: B13081777
M. Wt: 546.5 g/mol
InChI Key: DONFFQXCHUQPIC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a chlorophenyl group, and a diethylaminoethyl carbamoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the chlorophenyl and diethylaminoethyl carbamoyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride can be compared with other compounds that share similar structural motifs:

    Thieno[2,3-c]pyrazole derivatives: These compounds have a similar core structure and may exhibit comparable chemical reactivity and biological activity.

    Chlorophenyl-containing compounds: The presence of the chlorophenyl group can influence the compound’s reactivity and interactions with biological targets.

    Diethylaminoethyl carbamoyl derivatives: Compounds with this functional group may share similar pharmacological properties and applications.

Properties

Molecular Formula

C26H29Cl2N5O2S

Molecular Weight

546.5 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C26H28ClN5O2S.ClH/c1-4-31(5-2)15-14-28-24(33)18-6-10-20(11-7-18)29-25(34)23-16-22-17(3)30-32(26(22)35-23)21-12-8-19(27)9-13-21;/h6-13,16H,4-5,14-15H2,1-3H3,(H,28,33)(H,29,34);1H

InChI Key

DONFFQXCHUQPIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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